Arbaclofen
Overview
Description
Arbaclofen, also known as STX209, is the R-enantiomer of baclofen . It is believed to be a selective gamma-amino butyric acid type B receptor agonist . It has been investigated as a treatment for autism spectrum disorder and fragile X syndrome in randomized, double-blind, placebo-controlled trials . It has also been investigated as a treatment for spasticity due to multiple sclerosis and spinal cord injury .
Molecular Structure Analysis
Arbaclofen has a molecular formula of C10H12ClNO2 . Its average mass is 213.661 Da and its monoisotopic mass is 213.055649 Da .
Chemical Reactions Analysis
Arbaclofen, or R-baclofen, acts upstream of the mGluR5 receptor to increase inhibitory neurotransmission . It is the isomer of baclofen which harbors antispastic activity .
Physical And Chemical Properties Analysis
Arbaclofen has a density of 1.3±0.1 g/cm3, a boiling point of 364.3±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 64.4±3.0 kJ/mol and its flash point is 174.1±25.1 °C . It has a molar refractivity of 55.1±0.3 cm3 .
Scientific Research Applications
Fragile X Syndrome
- Application Summary : Arbaclofen has been investigated for its potential in treating Fragile X Syndrome . This syndrome is a genetic disorder often associated with intellectual disability and certain physical features.
- Methods of Application : In a Phase 3 trial, Arbaclofen was administered to patients with Fragile X Syndrome . The trial aimed to determine the safety and efficacy of Arbaclofen for social avoidance in these patients .
16p11.2 Deletion Syndrome
- Application Summary : Arbaclofen has been studied for its potential in treating individuals with 16p11.2 deletion . This genetic deletion is associated with a variety of neurodevelopmental disorders.
- Methods of Application : A Phase 2 clinical trial was launched to examine the safety, tolerability, and efficacy of Arbaclofen in children with 16p11.2 deletion . Eligible children were randomized to receive either placebo or Arbaclofen in a double-blind study design .
- Results : The study is still ongoing, so the results are not yet available .
Autism Spectrum Disorders
- Application Summary : Arbaclofen has been studied for its potential in treating Autism Spectrum Disorders . These disorders are characterized by difficulties with social interaction and communication, and by restricted and repetitive behavior.
- Methods of Application : A Phase II randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy, safety, and tolerability of Arbaclofen for the treatment of social function in children and adolescents with Autism Spectrum Disorders .
- Results : The study is still ongoing, so the results are not yet available .
Spasticity due to Multiple Sclerosis
- Application Summary : Arbaclofen has been developed as a potential treatment for spasticity due to Multiple Sclerosis . Spasticity is a common symptom of Multiple Sclerosis, characterized by muscle stiffness and involuntary muscle spasms.
- Methods of Application : Arbaclofen ER, an extended-release formulation of Arbaclofen, was developed to provide a more favorable pharmacokinetic profile than Baclofen, with less fluctuations in plasma drug levels .
- Results : The development of Arbaclofen for this application was terminated due to unsuccessful results in phase III clinical trials .
Alcoholism
- Application Summary : Arbaclofen placarbil is being developed as an addiction medicine to treat alcoholism . Alcoholism is a chronic disease characterized by uncontrolled drinking and preoccupation with alcohol.
- Results : The results of these studies are not yet available .
Visual Sensory Processing in Autism Spectrum Disorder
Future Directions
Arbaclofen has been well tolerated even at higher doses up to 15 mg tri-daily so it is likely that further studies will be carried out both in ASD and in subtypes of ASD including FXS . Future success in this field will depend on learning from past challenges to improve clinical trial design, choose appropriate outcome measures and age range choices, and find readily modulated drug targets .
properties
IUPAC Name |
(3R)-4-amino-3-(4-chlorophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYSYYIEGFHWSV-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219366 | |
Record name | Arbaclofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Arbaclofen, or R-baclofen, acts upstream of the mGluR5 receptor to increase inhibitory neurotransmission. It is the isomer of baclofen which harbors antispastic activity. | |
Record name | Arbaclofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08891 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Arbaclofen | |
CAS RN |
69308-37-8 | |
Record name | (-)-Baclofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69308-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arbaclofen [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069308378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arbaclofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08891 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Arbaclofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-Amino-3-(4-chlorophenyl)butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARBACLOFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NYU6UTW25B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
206-208 °C | |
Record name | Arbaclofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08891 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.